2-Mercapto-3-methyl-1-butanol

Catalog No.
S3334351
CAS No.
116229-37-9
M.F
C5H12OS
M. Wt
120.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercapto-3-methyl-1-butanol

CAS Number

116229-37-9

Product Name

2-Mercapto-3-methyl-1-butanol

IUPAC Name

3-methyl-2-sulfanylbutan-1-ol

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C5H12OS/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3

InChI Key

QBYYSQQYPUMFOX-UHFFFAOYSA-N

SMILES

CC(C)C(CO)S

Canonical SMILES

CC(C)C(CO)S

2-Mercapto-3-methyl-1-butanol, also known as 2-mercapto-3-methylbutan-1-ol, is an organosulfur compound characterized by its strong, distinctive odor often described as "onion-like" or "catty." It has the chemical formula C₅H₁₂OS and features a primary alcohol group and a thiol group attached to the β-carbon relative to the alcohol. This compound is notable for its occurrence in various biological systems and food products, particularly in the brewing industry, where it can impart off-flavors to beer. Its presence is also significant in the aroma profiles of certain wines and fruits, such as Sauvignon Blanc and passion fruit juice .

MMB interacts with odor receptors in the nose, triggering the perception of a "catty" or "meaty" aroma []. The specific enantiomeric form and concentration can influence the perceived intensity and character of the odor [].

Identification and Properties:

-Methyl-2-sulfanylbutan-1-ol, also known as 2-mercapto-3-methyl-1-butanol or MMB, is an organic compound classified as an alkanethiol. It possesses a thiol group (-SH) and a primary alcohol group (-OH) attached to a four-carbon chain with a methyl group at position 3 and a sulfur atom at position 2.

  • Chemical formula: C5H12OS PubChem, National Institutes of Health: )
  • Molecular weight: 120.21 g/mol National Institute of Standards and Technology: )

Occurrence and Formation:

MMB is naturally found in various plant and animal sources. It contributes to the aroma of Sauvignon Blanc grapes and has been identified in coffee, passion fruit juice, and the urine of cats and other felines Wikipedia: . Additionally, MMB can be formed through the breakdown of certain amino acids in the human body, acting as a metabolite PubChem, National Institutes of Health: ).

Research Applications:

While the specific research applications of 3-methyl-2-sulfanylbutan-1-ol are still being explored, it holds potential in various fields:

  • Flavor and Fragrance Research: Due to its distinctive odor profile, MMB is being investigated for its potential use as a flavoring agent or fragrance component, particularly in the food and beverage industry Wikipedia: .
  • Biomarker Discovery: As a metabolite in humans and other mammals, MMB has the potential to be explored as a potential biomarker for certain physiological processes or disease states. However, further research is needed to establish its validity and specificity for such applications.
  • Chemical Synthesis: The unique chemical structure of MMB might be of interest for synthetic chemists studying the development of novel materials or compounds with specific functionalities.

The chemistry of 2-mercapto-3-methyl-1-butanol involves several key reactions. It can be synthesized through various methods, including the reaction of precursors during fermentation processes. For instance, during beer production, it is believed to form from the hot aeration of brewer's wort, where it can arise from specific precursors like cysteine conjugates . The compound can also undergo oxidation and enzymatic degradation, particularly by salivary enzymes, leading to its breakdown into less volatile compounds .

2-Mercapto-3-methyl-1-butanol plays a role as a semiochemical in animal behavior, particularly among felids. It is significant for male scent-marking, influencing mating behaviors through olfactory signaling. Additionally, while not essential for basic metabolic processes, it may have roles in signaling and defense mechanisms within organisms . Its detection threshold is notably low, making it a potent odorant even at minimal concentrations .

The synthesis of 2-mercapto-3-methyl-1-butanol can be achieved through several methods:

  • Fermentation: The compound is produced during the fermentation process of certain foods and beverages.
  • Chemical Synthesis: A common laboratory method involves starting with ethyl acetate, which is activated and coupled with acetone to form intermediates that are subsequently converted into 2-mercapto-3-methyl-1-butanol through bromination and reduction steps .

2-Mercapto-3-methyl-1-butanol has several applications:

  • Flavoring Agent: It is used in food and beverage industries to enhance flavors, particularly in wines and coffee.
  • Biomarker: Its presence in biological samples can indicate specific metabolic processes or dietary intake.
  • Research: The compound serves as a standard in isotope dilution assays for analytical chemistry .

Studies have shown that 2-mercapto-3-methyl-1-butanol interacts with salivary enzymes that can lead to its rapid degradation compared to other volatile thiols. This enzymatic activity suggests that it may significantly influence flavor perception during food consumption . Additionally, research has explored its formation mechanisms during brewing processes and its sensory impact on beer flavor profiles .

Several compounds share structural similarities with 2-mercapto-3-methyl-1-butanol. Here are notable examples:

Compound NameStructure DescriptionUnique Features
3-Mercapto-3-methyl-2-pentanoneSimilar thiol structure but with a different carbon chainOften found in tropical fruits
4-Mercapto-4-methyl-2-pentanoneContains a methyl group at the fourth positionKnown for its strong odor similar to cooked meat
8-Mercapto-p-menthan-3-oneA cyclic compound with thiol functionalityExhibits minty notes along with sulfur notes
2-Mercapto-2-methylbutaneA branched thiol compoundLess potent than 2-mercapto-3-methyl-1-butanol

While these compounds contain thiol groups or contribute to similar flavor profiles, 2-mercapto-3-methyl-1-butanol stands out due to its specific odor profile and biological significance in scent marking among felids .

XLogP3

1.2

Dates

Modify: 2023-08-19

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